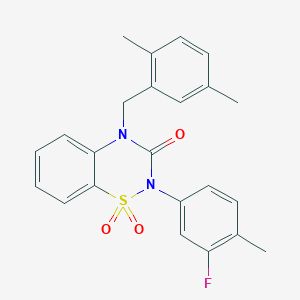

![molecular formula C16H23N3O4S B2567535 ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-57-6](/img/structure/B2567535.png)

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

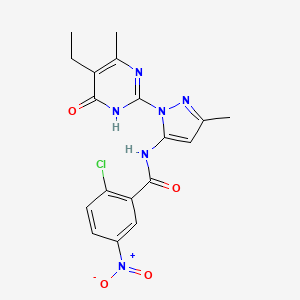

The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mass was poured into crushed ice, and extracted with ethyl acetate .

Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. In one study, a series of novel triazole-pyrimidine-based compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For instance, in a round bottom flask, piperazine was added to a solution and potassium carbonate in CHCl3 at room temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula C16H23N3O4S and molecular weight 353.44.

Scientific Research Applications

Synthesis and Structural Analysis

- Novel Derivatives and Cytotoxic Activity : Research has focused on synthesizing novel derivatives of thiopyrimidine, starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives were characterized by NMR, IR, mass spectroscopies, elemental analysis, and X-ray diffraction. Their cytotoxicity was evaluated against several cancer cell lines, revealing specific activity profiles that could guide further therapeutic investigations (Stolarczyk et al., 2018).

- Reaction Pathway Insights : Studies have also examined the reaction pathways of similar compounds under different conditions, highlighting the effects of various substituents on the pyrimidine ring. These findings offer insights into the synthesis strategies for related compounds (Fesenko et al., 2010).

Potential Therapeutic Uses

- Antiulcer Agents : Some derivatives have been synthesized and evaluated for their antiulcer properties. For instance, compounds acting as H+/K(+)-ATPase inhibitors demonstrated significant mucosal protection against ethanol-induced gastric lesions in rats (Terashima et al., 1995).

- Nonlinear Optical Properties : The synthesis and analysis of certain derivatives have revealed nonlinear optical properties, suggesting applications in optical devices and materials science (Dhandapani et al., 2017).

Novel Synthesis Methods

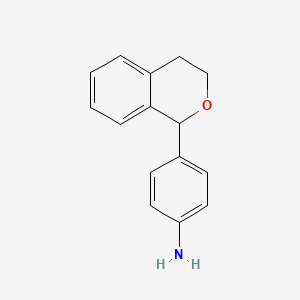

- Ionic Liquid Mediated Synthesis : Innovative synthesis methods using ionic liquids have been developed for chromone-pyrimidine coupled derivatives. These methods offer advantages like excellent yields, short reaction times, and mild conditions, which are beneficial for producing compounds with potential antibacterial and antifungal activities (Nikalje et al., 2017).

Mechanism of Action

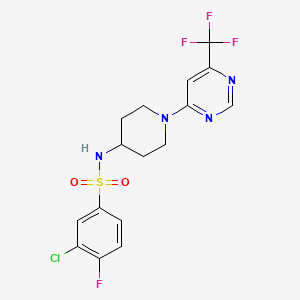

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-neuroinflammatory activity . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken while handling this compound.

Future Directions

The study of similar compounds has shown promising results in the field of neuroprotection and anti-neuroinflammatory agents . Thus, future research could focus on further exploring the potential of these compounds in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name |

ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-3-23-15(21)13-11(2)17-16(22)18-14(13)24-10-12(20)19-8-6-4-5-7-9-19/h3-10H2,1-2H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLENDWVONDTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2567456.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)

![Methyl (E)-4-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2567463.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2567467.png)

![3-[1-(1H-Indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole](/img/structure/B2567470.png)

![N-[2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2567472.png)